5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone
Overview
Description
5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone, also known as 5-BHIP, is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound composed of a benzyl group attached to a pyridinone ring, with an iodine substituent at the 3-position and a hydroxymethyl group at the 2-position. 5-BHIP has been studied for its ability to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin and other pigments. Its inhibition of tyrosinase has made it a potential target in the development of treatments for skin disorders such as hyperpigmentation and vitiligo.
Scientific Research Applications
5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone has been studied for its potential applications in medicinal chemistry. It has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin and other pigments. This inhibition has made this compound a potential target in the development of treatments for skin disorders such as hyperpigmentation and vitiligo. In addition, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent. It has also been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone is not yet fully understood. However, it is thought to act as an inhibitor of tyrosinase, the enzyme responsible for the biosynthesis of melanin and other pigments. It is believed that this compound binds to the active site of the enzyme, preventing it from catalyzing the formation of melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin and other pigments. This inhibition has made this compound a potential target in the development of treatments for skin disorders such as hyperpigmentation and vitiligo. In addition, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
The advantages of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone for lab experiments include its high purity and availability. It is relatively easy to synthesize and can be purchased commercially in a variety of concentrations. The main limitation of this compound is its low solubility in water. This can be addressed by using a solvent such as dimethylformamide or dimethylsulfoxide.
Future Directions
For research include further investigation of its inhibitory effects on tyrosinase and its potential as an antioxidant and anti-inflammatory agent. In addition, further studies are needed to explore its potential as a treatment for skin disorders such as hyperpigmentation and vitiligo. Further research is also needed to determine the mechanism of action of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone and to identify other potential applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-3-iodo-5-phenylmethoxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3/c14-12-10(7-16)15-6-11(13(12)17)18-8-9-4-2-1-3-5-9/h1-6,16H,7-8H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGVSLCYFXPQSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=C(C2=O)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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